molecular formula C7H13Cl2N3O2 B556031 (R)-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride CAS No. 4467-54-3

(R)-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride

Cat. No. B556031
CAS RN: 4467-54-3
M. Wt: 242.1 g/mol
InChI Key: DWAYENIPKPKKMV-QYCVXMPOSA-N
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Description

(R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride, also known as (R)-Methyl-2-AIPD, is an organic compound that has been used in a number of scientific research applications. This compound is a chiral molecule, meaning that it has two different forms, (R)-Methyl-2-AIPD and (S)-Methyl-2-AIPD, which have different chemical and physical properties. (R)-Methyl-2-AIPD is the form most commonly used in research applications.

Scientific Research Applications

Application in the Synthesis of Natural Products

Specific Scientific Field

Organic Chemistry

Summary of the Application

The compound, specifically the (4H)-imidazol-4-one structure, is used in the total synthesis of natural products . It’s an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .

Methods of Application or Experimental Procedures

Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones . These methodologies can be used to produce three C5-substitution patterns .

Results or Outcomes

The review discusses the progress made on the synthesis of imidazol-4-ones, and their application towards the total synthesis of a range of imidazol-4-one containing natural products . Emphasis is made on areas of the field that still need progress .

properties

IUPAC Name

methyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;;/h3-4,6H,2,8H2,1H3,(H,9,10);2*1H/t6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAYENIPKPKKMV-QYCVXMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CN=CN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505928
Record name Methyl D-histidinate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride

CAS RN

4467-54-3
Record name Methyl D-histidinate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Histidine Methyl Ester Dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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